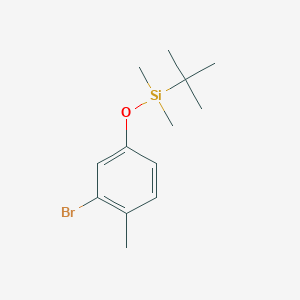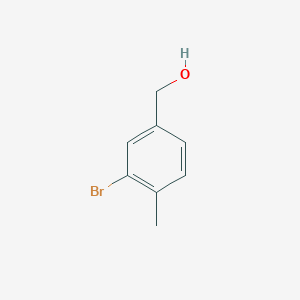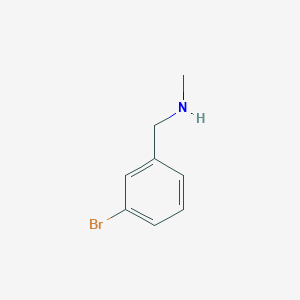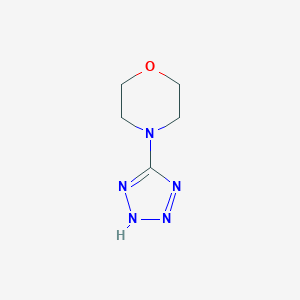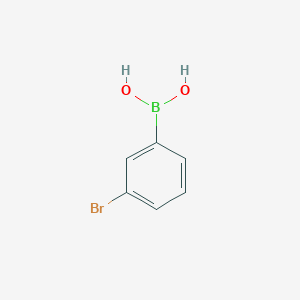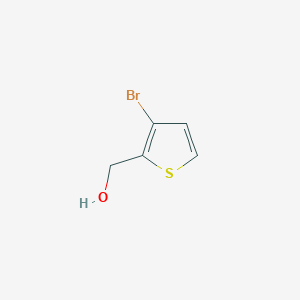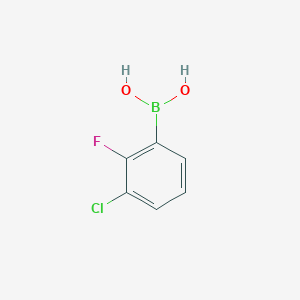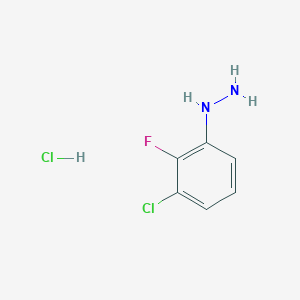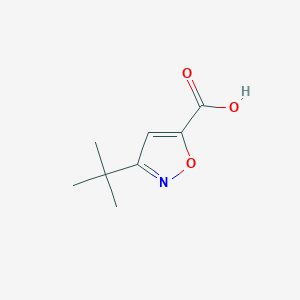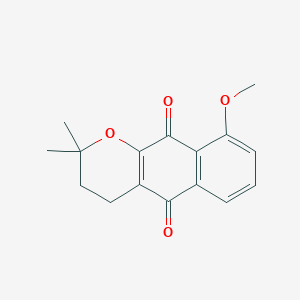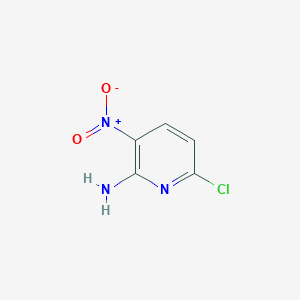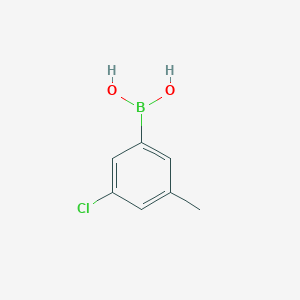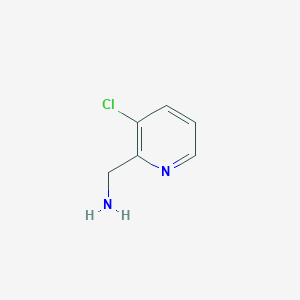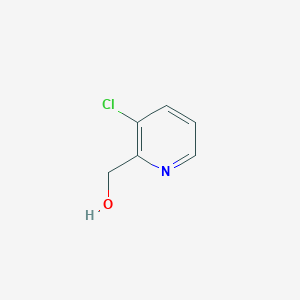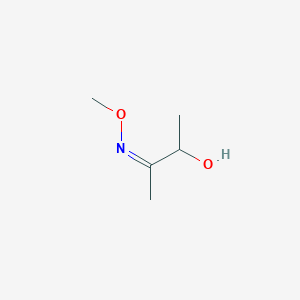
(3Z)-3-Methoxyiminobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-Methoxyiminobutan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug development, biochemistry, and medicinal chemistry. This compound is a derivative of pyridoxal, a form of vitamin B6, and has been shown to exhibit several beneficial properties.
Mécanisme D'action
The mechanism of action of (3Z)-3-Methoxyiminobutan-2-ol is not fully understood. However, it has been suggested that this compound acts as an inhibitor of enzymes that are involved in various metabolic pathways. For example, (3Z)-3-Methoxyiminobutan-2-ol has been shown to inhibit the activity of alanine aminotransferase, an enzyme that is involved in the metabolism of amino acids. In addition, this compound has been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is involved in the metabolism of dopamine.
Effets Biochimiques Et Physiologiques
(3Z)-3-Methoxyiminobutan-2-ol has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. In addition, (3Z)-3-Methoxyiminobutan-2-ol has been shown to inhibit the replication of hepatitis B virus and herpes simplex virus. In vivo studies have shown that this compound can reduce the levels of serum alanine aminotransferase and aspartate aminotransferase, which are markers of liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3Z)-3-Methoxyiminobutan-2-ol in lab experiments is its ability to inhibit the activity of enzymes that are involved in various metabolic pathways. This property makes this compound a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using (3Z)-3-Methoxyiminobutan-2-ol in lab experiments is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of (3Z)-3-Methoxyiminobutan-2-ol. One of the areas of research is the development of new drugs that are based on this compound. For example, (3Z)-3-Methoxyiminobutan-2-ol derivatives have been shown to exhibit potent antitumor activity, and further research in this area could lead to the development of new cancer therapies. Another area of research is the study of the mechanism of action of (3Z)-3-Methoxyiminobutan-2-ol, which could lead to a better understanding of the role of enzymes in various metabolic pathways. Finally, the study of the biochemical and physiological effects of (3Z)-3-Methoxyiminobutan-2-ol could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis method of (3Z)-3-Methoxyiminobutan-2-ol involves the reaction of pyridoxal with O-methylhydroxylamine in the presence of sodium acetate and acetic acid. The reaction yields (3Z)-3-Methoxyiminobutan-2-ol as a white solid with a melting point of 102-104°C. The purity of the compound can be confirmed by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(3Z)-3-Methoxyiminobutan-2-ol has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial properties. In biochemistry, (3Z)-3-Methoxyiminobutan-2-ol has been used as a substrate for enzymes such as alanine aminotransferase and aspartate aminotransferase. In addition, this compound has been shown to modulate the activity of neurotransmitters such as dopamine and norepinephrine.
Propriétés
Numéro CAS |
133911-19-0 |
|---|---|
Nom du produit |
(3Z)-3-Methoxyiminobutan-2-ol |
Formule moléculaire |
C5H11NO2 |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
(3Z)-3-methoxyiminobutan-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-4(5(2)7)6-8-3/h5,7H,1-3H3/b6-4- |
Clé InChI |
WPHUYJPJRANCOS-XQRVVYSFSA-N |
SMILES isomérique |
CC(/C(=N\OC)/C)O |
SMILES |
CC(C(=NOC)C)O |
SMILES canonique |
CC(C(=NOC)C)O |
Synonymes |
2-Butanone, 3-hydroxy-, O-methyloxime, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



